Bicyclo[2.2.1]hept-2-ene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[2.2.1]hept-2-ene can be synthesized through various methods. One common method involves the Diels-Alder reaction between cyclopentadiene and ethylene . This reaction typically requires elevated temperatures and a catalyst to proceed efficiently.
Industrial Production Methods: In industrial settings, this compound is produced through the same Diels-Alder reaction but on a larger scale. The reaction is carried out in reactors designed to handle high temperatures and pressures, ensuring maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form norbornene oxide.
Reduction: It can be reduced to form norbornane.
Substitution: It can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Norbornene oxide.
Reduction: Norbornane.
Substitution: Halogenated norbornene derivatives.
Scientific Research Applications
Bicyclo[2.2.1]hept-2-ene has a wide range of applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty fragrances and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Bicyclo[2.2.1]hept-2-ene involves its ability to undergo polymerization and other chemical reactions. In polymerization, it acts as a monomer that can form long-chain polymers through the action of catalysts such as the Grubbs’ catalyst . The molecular targets and pathways involved in its reactions depend on the specific chemical processes it undergoes.
Comparison with Similar Compounds
3-Methylenecyclohexene: Similar in structure but lacks the bridged methylene group.
Cyclohexene: A simpler cyclic hydrocarbon without the methylene bridge.
Uniqueness: Bicyclo[2.2.1]hept-2-ene is unique due to its bridged structure, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in polymer chemistry and industrial applications .
Properties
IUPAC Name |
(1R,4S)-bicyclo[2.2.1]hept-2-ene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10/c1-2-7-4-3-6(1)5-7/h1-2,6-7H,3-5H2/t6-,7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNLZVQOOSMTJK-KNVOCYPGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
498-66-8 | |
Record name | Bicyclo(2.2.1)heptene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8,9,10-trinorborn-2-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.152 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NORBORNENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q51FLS550 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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